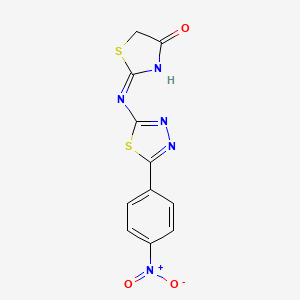![molecular formula C17H14N2O2 B12921304 2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione CAS No. 54535-44-3](/img/structure/B12921304.png)
2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione is a complex heterocyclic compound that belongs to the family of pyridazine derivatives This compound is characterized by its unique structure, which includes fused benzene and pyridazine rings, making it an interesting subject for various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of catalysts such as ZrO(NO3)2.2H2O has been reported to facilitate the synthesis of related compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A simpler compound with a similar core structure but lacking the fused benzene ring.
Phthalazine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Indazole: A compound with a similar fused ring structure but different nitrogen placement.
Uniqueness
2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
54535-44-3 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
5-methyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),5,10,12,14,16-hexaene-2,9-dione |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-7-18-16(20)14-8-12-4-2-3-5-13(12)9-15(14)17(21)19(18)10-11/h2-6,8-9H,7,10H2,1H3 |
InChI-Schlüssel |
HAECMOGORDVGRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN2C(=O)C3=CC4=CC=CC=C4C=C3C(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



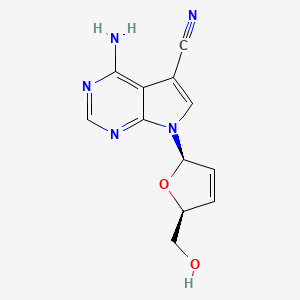

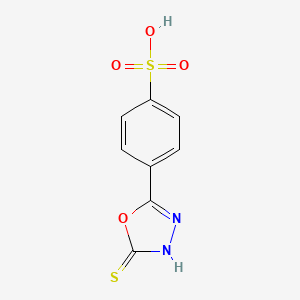
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
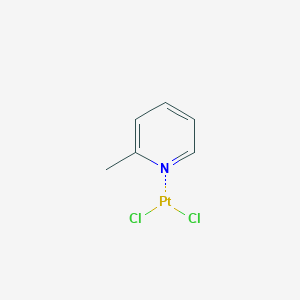
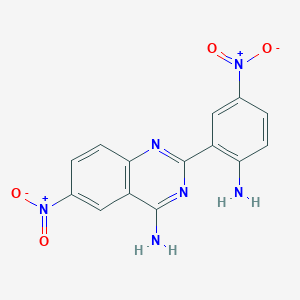


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)


![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
